molecular formula C8H8BrF2N B13220776 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13220776
M. Wt: 236.06 g/mol
InChI Key: REOUBQQTFCWYIX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that features both bromine and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the introduction of bromine and fluorine atoms onto a benzene ring followed by the formation of the ethanamine moiety. One common method involves the bromination of 2-fluorophenyl compounds followed by amination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of iodinated or tert-butylated derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)ethanone
  • 1-(5-Bromo-2-fluorophenyl)ethanol
  • 2-Bromo-5-fluorophenol

Uniqueness

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in scientific research.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,8H,4,12H2

InChI Key

REOUBQQTFCWYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CF)N)F

Origin of Product

United States

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